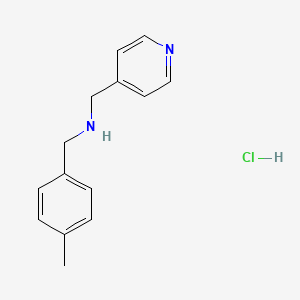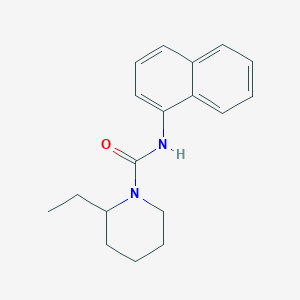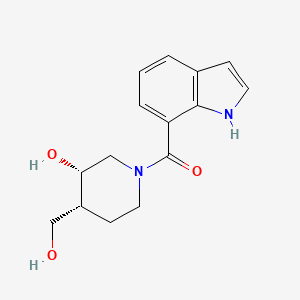![molecular formula C15H23N3O2 B5380809 N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea, also known as MPPEU, is a synthetic compound that is widely used in scientific research. It belongs to the class of urea-based compounds and has been shown to have potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is not fully understood, but it is believed to act as a modulator of the GABAergic and glutamatergic systems in the brain. It has been shown to enhance the activity of GABA receptors and inhibit the activity of glutamate receptors, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of antioxidants, such as superoxide dismutase (SOD) and catalase (CAT), and decrease the levels of lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is its ease of synthesis, making it readily available for scientific research. It has also been shown to have a relatively low toxicity profile, making it a safe compound to use in animal studies. However, one of the limitations of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is its limited solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as multiple sclerosis and traumatic brain injury. Another direction is to study its effects on different neurotransmitter systems and their interactions. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea and its potential applications in clinical settings.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is a synthetic compound that has potential applications in various fields of scientific research. Its ease of synthesis and relatively low toxicity profile make it an attractive compound for use in animal studies. Further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea involves the reaction of 3-methoxyaniline and 1-(2-chloroethyl)piperidine in the presence of a base such as potassium carbonate. The resulting product is then treated with urea to obtain N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea. The synthesis of N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea is a relatively simple and straightforward process, making it an attractive compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea has been widely used in scientific research due to its potential applications in various fields. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-20-14-7-5-6-13(12-14)17-15(19)16-8-11-18-9-3-2-4-10-18/h5-7,12H,2-4,8-11H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFGBPLPEQTZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198617 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclobutanecarboxamide](/img/structure/B5380748.png)
![3-[(3-fluorophenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B5380750.png)

![1-(4-methoxybenzyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5380771.png)

![5-[(3-acetylphenoxy)methyl]-N-[(1S)-2-amino-1-methyl-2-oxoethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5380782.png)

![methyl 6-{[(benzylamino)sulfonyl]amino}-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B5380798.png)
![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methylphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5380799.png)
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-{2-[4-(cyclopentyloxy)phenyl]vinyl}-8-quinolinol](/img/structure/B5380827.png)

![2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)